1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
CAS No.: 887266-91-3
Cat. No.: VC2336137
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887266-91-3 |
---|---|
Molecular Formula | C8H6BrF3O |
Molecular Weight | 255.03 g/mol |
IUPAC Name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C8H6BrF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3 |
Standard InChI Key | GXQMGWZTALZAFC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Canonical SMILES | CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Information
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene features a benzene ring with three distinct substituents positioned at specific locations on the aromatic structure. The precise arrangement of these functional groups determines the compound's three-dimensional structure and influences its chemical behavior. The comprehensive structural information for this compound is presented in Table 1.
Table 1: Structural Parameters of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Parameter | Value |
---|---|
Molecular Formula | C₈H₆BrF₃O |
Molecular Weight | 255.03 g/mol |
CAS Number | 887266-91-3 |
SMILES Notation | CC1=CC(=CC(=C1)Br)OC(F)(F)F |
InChI | InChI=1S/C8H6BrF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3 |
InChIKey | GXQMGWZTALZAFC-UHFFFAOYSA-N |
The molecular structure features a benzene ring as the core scaffold, with the bromine atom, methyl group, and trifluoromethoxy group positioned at the 1, 3, and 5 positions, respectively. This specific arrangement creates distinct regions of electronic distribution across the molecule, with the electron-withdrawing trifluoromethoxy group and electron-donating methyl group creating an electronic gradient that influences the compound's reactivity patterns .
Chemical Reactivity
Electronic Effects and Reactivity Patterns
The reactivity of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is significantly influenced by the electronic effects of its substituents on the benzene ring. The electron-withdrawing trifluoromethoxy group enhances the electrophilic character of the molecule, particularly at certain positions of the aromatic ring. This electronic effect creates distinct reactivity patterns that can be exploited in various synthetic transformations.
The bromine substituent acts as an excellent leaving group, facilitating nucleophilic substitution reactions and various coupling processes. The methyl group, with its electron-donating properties, slightly modifies the electronic distribution across the aromatic ring, further tuning the reactivity profile of the compound. These combined electronic effects create a molecule with unique reactivity patterns that make it particularly valuable in organic synthesis.
The specific positioning of the three substituents on the benzene ring creates distinct regions of electron density and deficiency, which determine the regioselectivity of various reactions. Understanding these electronic effects is essential for predicting and controlling the outcome of reactions involving this compound.
Cross-Coupling Reactions
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is particularly well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the incorporation of this structural motif into more complex molecules.
The electron-withdrawing nature of the trifluoromethoxy group generally enhances the reactivity of the carbon-bromine bond toward oxidative addition with transition metal catalysts, facilitating cross-coupling processes. This makes the compound an excellent substrate for introducing this specific substitution pattern into larger molecular frameworks.
Similar reactions observed with structurally related compounds suggest that 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene could achieve good to excellent yields in various coupling reactions, particularly under optimized conditions with appropriate catalysts and reaction parameters .
Nucleophilic Substitution Reactions
The presence of the bromine atom makes 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene a suitable substrate for nucleophilic aromatic substitution reactions. Based on reactions observed with similar compounds, the bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-heteroatom bonds .
For example, reactions with alcohol nucleophiles in the presence of a base like sodium hydride can lead to the formation of ether derivatives. As demonstrated with structurally related compounds, such reactions can achieve good yields under appropriate conditions. The specific electronic environment created by the trifluoromethoxy and methyl substituents influences the reactivity and selectivity of these nucleophilic substitutions .
Applications in Organic Synthesis
Role as a Building Block
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene serves as a versatile building block in organic synthesis, finding applications across various fields where compounds with specific electronic properties are valued. The unique combination of substituents makes it particularly useful for introducing this specific structural motif into more complex molecules.
As a building block, this compound offers several advantages, including a well-defined substitution pattern, predictable reactivity, and the presence of a reactive bromine substituent that allows for further functionalization. These characteristics make it valuable in the synthesis of compounds with specific electronic requirements or structural features.
Pharmaceutical Applications
In pharmaceutical synthesis, 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene can serve as a key intermediate for the preparation of biologically active compounds. The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.
The specific pattern of substitution in this compound provides a unique scaffold that can be incorporated into potential pharmaceutical agents through appropriate synthetic transformations. The bromine substituent allows for further functionalization through various coupling reactions, enabling the construction of more complex molecular architectures with specific biological activities.
Materials Science Applications
In materials science, fluorinated aromatic compounds like 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene can contribute to the development of specialty materials with unique properties. The presence of the trifluoromethoxy group can impart specific characteristics such as increased thermal stability, hydrophobicity, and resistance to chemical degradation.
These properties make derivatives of this compound potentially valuable in the creation of advanced materials, including liquid crystals, polymers with specialized properties, and materials for electronic applications. The specific electronic distribution created by the combination of substituents can influence properties such as dipole moment, polarizability, and intermolecular interactions, which are important factors in materials design.
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